molecular formula C22H27FN4O2 B2770559 N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1704526-19-1

N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2770559
CAS No.: 1704526-19-1
M. Wt: 398.482
InChI Key: PXUVLZYDHXGWTC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide is a chemical compound with the CAS Number 1704526-19-1 and a molecular formula of C22H27FN4O2 . It has a molecular weight of 398.4738 g/mol. The provided SMILES representation is Fc1ccc(cc1)NC(=O)N1CCC(CC1)N1CCC(CC1)Oc1ccncc1 . This compound is part of a structural class that is of significant interest in medicinal chemistry research. Compounds featuring a fluorophenyl group linked to a carboxamide moiety have been explored for various pharmacological activities. For instance, structurally related molecules have been investigated as potent and selective inhibitors of kinase superfamilies, which are important targets in oncology research . Other analogs have been synthesized and evaluated as novel antihypertensive agents through the inhibition of T-type calcium channels . The bipiperidine and pyridinyloxy motifs present in this compound are common in drug discovery for their ability to contribute to favorable molecular properties and target binding. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c23-17-1-3-18(4-2-17)25-22(28)27-13-7-19(8-14-27)26-15-9-21(10-16-26)29-20-5-11-24-12-6-20/h1-6,11-12,19,21H,7-10,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUVLZYDHXGWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of aromatic anilides and features a bipiperidine structure that is critical for its biological activity. The presence of a fluorine atom on the phenyl group enhances the compound's lipophilicity and potential interactions with biological targets.

  • Chemical Formula : C25H16F2N4O3
  • Molecular Weight : 458.4163 g/mol
  • IUPAC Name : N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.

Pathogen MIC (μM) Reference
Mycobacterium tuberculosis17.62
Staphylococcus aureus29.17
Escherichia coli31.75

The structure-activity relationship (SAR) studies indicated that modifications to the piperidine and pyridine moieties significantly influenced the compound's antimicrobial efficacy. Fluorine substitution was found to enhance binding affinity through increased hydrogen bonding capabilities.

Cytotoxicity

In vitro assays revealed that the compound exhibits low cytotoxicity in human cell lines, making it a promising candidate for further development in antimicrobial therapies. The cytotoxic effects were assessed using the THP-1 human monocytic leukemia cell line, where it showed minimal impact on cell viability at therapeutic concentrations.

The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. The fluorinated phenyl group is believed to interact with specific binding sites on target proteins, leading to disruption of cellular functions in pathogens.

Case Studies and Research Findings

  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound to various targets. These studies highlighted the importance of electronic properties in determining biological activity.
  • Comparative Analysis : A comparative study with other known antimicrobial agents showed that this compound exhibits comparable or superior efficacy against certain mycobacterial strains, suggesting its potential as a lead compound for drug development.
  • Fluorine Substitution Impact : The incorporation of fluorine atoms was shown to enhance the lipophilicity and overall bioavailability of the compound, which is crucial for effective drug design.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bipiperidine have been linked to activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the structure–activity relationship (SAR) of these compounds, suggesting that modifications to the fluorine substituent can enhance antimicrobial efficacy .

Compound MIC (μM) Target Organism
N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide31.75Mycobacterium kansasii
Control (Isoniazid)466.68Mycobacterium avium

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting them can lead to therapeutic effects in cancer and other diseases. Studies have demonstrated that similar bipiperidine derivatives effectively inhibit specific kinases involved in tumor growth .

Anticonvulsant Properties

Recent investigations into related compounds have revealed anticonvulsant activity across several seizure models. The bipiperidine structure may contribute to this effect by modulating neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A comparative analysis was conducted on various bipiperidine derivatives, including this compound. The study found that modifications to the nitrogen atoms in the piperidine ring significantly influenced the compound's ability to penetrate bacterial membranes, enhancing its antimicrobial potency .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of Lck and Src kinases by similar bipiperidine compounds. The results indicated that the presence of the fluorinated aromatic ring increased binding affinity to the kinase active site, thereby improving inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pipamperone

  • Structure : Pipamperone (1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide) shares the bipiperidine-carboxamide core but substitutes the pyridin-4-yloxy group with a 4-oxobutyl chain linked to a 4-fluorophenyl group .
  • Pharmacology : A well-documented antipsychotic agent, Pipamperone acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist. Its 4-oxobutyl chain enhances lipophilicity, improving blood-brain barrier penetration .
  • Physicochemical Properties :
    • Molecular weight: 448.4 g/mol (dihydrochloride salt)
    • Solubility: ~50 mg/mL in water .
Parameter N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide Pipamperone
Core Structure Bipiperidine-carboxamide Bipiperidine-carboxamide
Key Substituents Pyridin-4-yloxy, 4-fluorophenyl 4-oxobutyl, 4-fluorophenyl
Molecular Weight (Base) ~420–440 g/mol (estimated) 387.5 g/mol (free base)
Therapeutic Use Not explicitly reported (inferred: receptor modulation) Antipsychotic
Solubility Likely lower than Pipamperone due to pyridine moiety High aqueous solubility (salt form)

4-(3,4-Dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]-[1,4'-bipiperidine]-1'-carboxamide

  • Structure: This compound replaces the pyridin-4-yloxy group with a 3,4-dichlorophenoxy moiety and adds a sulfonyl group.
  • Functional Implications: The dichlorophenoxy group may enhance halogen bonding interactions with target proteins, while the sulfonyl group improves metabolic stability .

Methyl 3-Cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4'-bipiperidin]-1'-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

  • Structure : A pyrazolo-pyridine derivative with a methoxy-bipiperidine substituent.
  • Relevance : Synthesized via similar bipiperidine coupling reactions (e.g., DMSO-mediated nucleophilic substitution), highlighting shared synthetic pathways with the target compound .

Key Research Findings and Divergences

  • Bioactivity: Pipamperone’s 4-oxobutyl chain is critical for dopamine receptor affinity, whereas the pyridin-4-yloxy group in the target compound may shift selectivity toward non-dopaminergic targets (e.g., kinases or GPCRs) due to its hydrogen-bonding capability .
  • Safety Profiles : Pipamperone dihydrochloride carries a risk of toxicity (Xn hazard classification), while the target compound’s pyridine moiety could introduce distinct metabolic liabilities (e.g., CYP450 interactions) .
  • Synthetic Accessibility: Both compounds utilize bipiperidine intermediates, but the pyridin-4-yloxy group in the target compound may require specialized coupling reagents (e.g., Mitsunobu conditions) compared to Pipamperone’s alkylation steps .

Q & A

Q. Key considerations :

  • Temperature control (e.g., 0–25°C for sensitive intermediates).
  • Stoichiometric ratios to minimize byproducts (e.g., excess pyridin-4-ol for efficient ether bond formation) .

Advanced: How can contradictions in NMR spectral data for stereochemical assignments be resolved?

Methodological Answer:
Discrepancies in NMR signals (e.g., overlapping peaks or unexpected coupling constants) require:

  • 2D NMR techniques : Utilize HSQC and HMBC to correlate proton-carbon interactions and confirm connectivity .
  • X-ray crystallography : For unambiguous stereochemical determination, use single-crystal diffraction with programs like SHELXL (refinement) and Olex2 (visualization) .
  • Comparative analysis : Cross-reference with analogous bipiperidine derivatives (e.g., Pipamperone dihydrochloride, CAS 1893-33-0) to identify characteristic splitting patterns .

Example : A ¹H NMR signal at δ 3.8–4.2 ppm may indicate bipiperidine ring puckering; crystallographic data can confirm axial/equatorial conformations .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Based on structurally related compounds (e.g., N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide):

  • Hazard mitigation : Use fume hoods to avoid inhalation of aerosols/dust and wear nitrile gloves to prevent dermal exposure (GHS Category: Skin corrosion/irritation) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste services .
  • Emergency procedures : Eye irrigation with saline for 15 minutes and immediate medical consultation if ingested .

Advanced: How can researchers design experiments to evaluate target engagement in receptor binding assays?

Methodological Answer:

  • Radioligand displacement assays : Use tritiated or fluorescent probes (e.g., [³H]spiperone for dopamine receptor studies) to measure IC₅₀ values .
  • Surface plasmon resonance (SPR) : Immobilize the target receptor (e.g., 5-HT₂A) and monitor real-time binding kinetics (ka/kd) .
  • Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

Data interpretation : Compare results with known antagonists (e.g., Pipamperone’s Kᵢ ~15 nM for 5-HT₂A) to contextualize potency .

Basic: What analytical techniques are suitable for purity assessment and quantification?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients (0.1% TFA) for separation .
  • LC-MS : Confirm molecular weight ([M+H]⁺) and detect impurities via high-resolution mass spectrometry (HRMS) .
  • Elemental analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 67.17%, H: 8.05% for Pipamperone analogs) .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

  • Liver microsome assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess enzyme inhibition potential .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction (% unbound) for pharmacokinetic modeling .

Basic: What structural features influence the compound’s solubility and bioavailability?

Methodological Answer:

  • LogP calculation : Predict lipophilicity (e.g., ClogP ~2.5 for Pipamperone analogs) to guide formulation strategies .
  • Salt formation : Synthesize hydrochloride salts (common for bipiperidine carboxamides) to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in in vivo studies to improve dissolution .

Advanced: How can computational methods aid in optimizing the compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular docking : Simulate binding poses with target receptors (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with permeability (Caco-2 assays) .
  • ADMET prediction : Use SwissADME or ADMET Predictor to forecast absorption, metabolism, and toxicity .

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